REACTION_SMILES
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[C:21](=[O:22])([O-:23])[O-:24].[CH2:27]([C:28]([CH3:29])=[O:30])[CH3:31].[Cl:12][c:13]1[cH:14][cH:15][c:16]([CH2:19][Cl:20])[cH:17][cH:18]1.[F:1][c:2]1[cH:3][c:4]([OH:11])[cH:5][cH:6][c:7]1[N+:8](=[O:9])[O-:10].[K+:25].[K+:26]>>[F:1][c:2]1[cH:3][c:4]([O:11][CH2:19][c:16]2[cH:15][cH:14][c:13]([Cl:12])[cH:18][cH:17]2)[cH:5][cH:6][c:7]1[N+:8](=[O:9])[O-:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCc1ccc(Cl)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1ccc(O)cc1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Type
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product
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Smiles
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O=[N+]([O-])c1ccc(OCc2ccc(Cl)cc2)cc1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |